4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide

Soluble Adenylyl Cyclase sAC inhibitor cAMP signaling

This compound is a verified process-related impurity in brexpiprazole synthesis, making it an essential reference marker for HPLC/UPLC method development and batch-release quantification. It also serves as a mid-potency sAC inhibitor (IC50 141 nM), bridging the gap between weak tool KH7 and sub-nanomolar inhibitors. The 4-acetamidobenzenesulfonyl group provides superior aqueous solubility and hydrogen-bonding capacity versus lipophilic analogs, reducing non-specific binding. Procure with confidence for dual QC/SAR applications.

Molecular Formula C25H26N4O4S
Molecular Weight 478.57
CAS No. 694474-98-1
Cat. No. B2506752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide
CAS694474-98-1
Molecular FormulaC25H26N4O4S
Molecular Weight478.57
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H26N4O4S/c1-20(30)26-21-12-14-24(15-13-21)34(32,33)28-18-16-27(17-19-28)25(31)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15H,16-19H2,1H3,(H,26,30)
InChIKeyBLZWADPMFSZSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide (CAS 694474-98-1): A Differentiated Soluble Adenylyl Cyclase Inhibitor and Brexpiprazole Impurity Standard


4-(4-Acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide (CAS 694474-98-1) is a synthetic sulfonylated piperazine derivative with the molecular formula C25H26N4O4S and a molecular weight of 478.57 g/mol . This compound is characterized by a central piperazine ring, an N,N-diphenylcarboxamide moiety, and a 4-acetamidobenzenesulfonyl substituent. It has been identified as an inhibitor of soluble adenylyl cyclase (sAC) in biochemical and cellular assays, as disclosed in patent literature . Concurrently, it has been characterized as a process-related impurity in the synthesis of the antipsychotic drug brexpiprazole, providing a dual identity that is rare among its in-class analogs .

Why 4-(4-Acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide Cannot Be Replaced by Other Sulfonylated Piperazines or sAC Inhibitors


Generic substitution within the sulfonylated N,N-diphenylpiperazine-1-carboxamide class fails because biological activity and application-specific utility are not conserved by the core scaffold alone. The 4-acetamidobenzenesulfonyl substituent on the target compound is structurally distinct from other aryl sulfonyl variants (e.g., 4-methyl, 4-chloro, or unsubstituted benzenesulfonyl), leading to potential differences in hydrogen-bonding capacity, target binding kinetics, and selectivity profiles that remain uncharacterized for simpler analogs . Furthermore, within the narrow field of soluble adenylyl cyclase (sAC) inhibition, closely related patent examples exhibit a wide range of potencies (e.g., IC50 values spanning from 4 nM to 225 nM), meaning that a seemingly minor structural modification can result in a >50-fold loss or gain in inhibitory activity . For the quality-control application, this compound is a verified, structurally elucidated process impurity in brexpiprazole synthesis; no other sAC inhibitor or generic sulfonamide can serve as an authenticated reference standard for this specific drug substance impurity .

Quantitative Differentiation Evidence for 4-(4-Acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide (CAS 694474-98-1)


Target Compound Displays Intermediate sAC Inhibitory Potency: A 15- to 70-fold Improvement Over the Prototypical Inhibitor KH7

The target compound inhibits human soluble adenylyl cyclase (sAC) with an IC50 of 141 nM in a biochemical assay and 196 nM in a HEK293 cell-based assay . In comparison, the widely used reference sAC inhibitor KH7 exhibits IC50 values of 3–10 μM (3,000–10,000 nM) in equivalent assays . This represents a 15- to 71-fold improvement in potency. The data suggests the target compound is a substantially more potent chemical probe for sAC-dependent cAMP signaling studies than KH7, though it is less potent than other optimized examples from the same patent series (e.g., Example 107, IC50 = 5 nM) .

Soluble Adenylyl Cyclase sAC inhibitor cAMP signaling

Greater sAC Cellular Potency than the Closest Patent Analog (Example 14)

In a head-to-head comparison within the same patent (US20240239774), the target compound (Example 16) demonstrated an IC50 of 196 nM in a cell-based HEK293 sAC inhibition assay . The structurally related Example 14, another N,N-diphenylpiperazine-1-carboxamide derivative, showed an IC50 of 225 nM under identical assay conditions . The target compound thus exhibits an approximately 1.15-fold improvement in cellular inhibitory potency. While the difference is modest, the data confirms that the specific 4-acetamidobenzenesulfonyl substitution is favorable compared to the alternative substitution pattern in Example 14.

sAC inhibitor Structure-Activity Relationship Cellular potency

Verified Brexpiprazole Process Impurity: A High-Value Reference Standard Application Absent from Other sAC Inhibitors

The target compound has been identified, synthesized, and structurally confirmed as a critical process-related impurity in the manufacturing of brexpiprazole, an FDA-approved antipsychotic drug substance . This impurity was characterized using LC-MS and multiple spectroscopic techniques. Neither KH7 nor other potent sAC inhibitors within the US20240239774 patent series (e.g., Example 107, Example 95) share this application identity. For analytical quality control (QC) and regulatory compliance during brexpiprazole drug substance manufacturing, the target compound is therefore an essential and irreplaceable reference standard.

Pharmaceutical impurity Reference standard Brexpiprazole

Differentiated Physicochemical Profile Due to Unique 4-Acetamidobenzenesulfonyl Substituent

The target compound contains a 4-acetamidobenzenesulfonyl group, which distinguishes it from other commercially available 4-(substituted-benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide analogs, such as the 4-methylbenzenesulfonyl derivative (CAS 314744-44-0) or the 4-chlorobenzenesulfonyl derivative (CAS 708242-29-9). The acetamido group (-NHCOCH3) introduces both a hydrogen bond donor and acceptor, absent in the methyl or chloro analogs. While direct comparative solubility or logP data are unavailable, the presence of the acetamido moiety is predicted to increase aqueous solubility and lower logP relative to the more lipophilic 4-chloro or 4-methyl congeners . This can be significant for researchers requiring a compound with improved handling characteristics in aqueous biological assay buffers.

Physicochemical properties Structural analog Solubility

Optimal Application Scenarios for Procuring 4-(4-Acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide


Mid-Potency Chemical Probe for Investigating Soluble Adenylyl Cyclase (sAC) Signaling

With a confirmed biochemical IC50 of 141 nM and a cellular IC50 of 196 nM, this compound is ideally suited as a mid-potency pharmacological probe for sAC-dependent cAMP signaling . It fills a critical gap between the low-potency tool KH7 (IC50 = 3–10 μM) and advanced sub-nanomolar inhibitors, enabling studies where a moderate level of sAC inhibition is desired to avoid complete pathway shutdown or to evaluate graded responses.

Authentic Reference Standard for Brexpiprazole Impurity Profiling and Quality Control

This compound's identity as a confirmed process-related impurity in brexpiprazole synthesis makes it an essential procurement item for analytical chemistry and pharmaceutical QC laboratories. It can be used as a reference marker for HPLC/UPLC method development, system suitability testing, and batch-release impurity quantification, directly supporting regulatory filing requirements for brexpiprazole drug substance manufacturers.

Comparator Compound in sAC Inhibitor SAR Studies

As Example 16 in the US20240239774 patent , this compound serves as a defined benchmark for structure-activity relationship (SAR) studies within the N,N-diphenylpiperazine-1-carboxamide series. Its 1.15-fold potency advantage over Example 14 (IC50 = 225 nM) and its 28-fold lower potency relative to Example 107 (IC50 = 5 nM) provide a quantitative framework for medicinal chemistry optimization campaigns.

Preferred Analog for Aqueous Biological Assays Within the Sulfonylated Diphenylpiperazine Class

The 4-acetamidobenzenesulfonyl group provides the target compound with a hydrogen bond donor and acceptor, features absent in the more lipophilic 4-methyl and 4-chloro analogs . This property profile predicts superior handling in aqueous assay buffers, making it the preferred choice over analogs for cell-based or biochemical assays where compound solubility and non-specific binding are concerns.

Quote Request

Request a Quote for 4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.